Ceramide C6-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

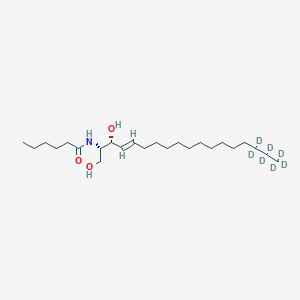

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i1D3,3D2,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-OMMXNDSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ceramide C6-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Ceramide C6-d7 (d-erythro-N-hexanoyl-d7-sphingosine). This deuterated analog of the bioactive lipid C6 ceramide serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics, enabling precise quantification of endogenous short-chain ceramides.

Introduction to this compound

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, inflammation, and cellular stress responses.[1][2][3] Short-chain ceramides, like C6 ceramide, are cell-permeable and are often used experimentally to mimic the effects of endogenous ceramides generated in response to cellular stimuli.

This compound is an isotopically labeled version of C6 ceramide where seven hydrogen atoms on the N-hexanoyl acyl chain have been replaced with deuterium. This substitution results in a mass shift of +7 Da, making it easily distinguishable from its endogenous counterpart by mass spectrometry, without significantly altering its chemical properties. This characteristic is essential for its use as an internal standard in quantitative studies.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between a D-erythro-sphingosine backbone and a deuterated hexanoic acid (Hexanoic acid-d7). A common and efficient method for this coupling reaction utilizes a phosphonium-based coupling reagent such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Synthesis Workflow

The general workflow for the synthesis involves the activation of the carboxylic acid group of hexanoic acid-d7, followed by nucleophilic attack from the primary amine of sphingosine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling with PyBOP

This protocol describes the solution-phase synthesis of this compound.

Materials:

-

D-erythro-sphingosine (1.0 eq.)

-

Hexanoic acid-d7 (1.1 eq.)

-

PyBOP (1.2 eq.)

-

Diisopropylethylamine (DIPEA) (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% aqueous citric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., DCM/Methanol gradient)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1.0 eq.) and hexanoic acid-d7 (1.1 eq.) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (3.0 eq.) to the stirred solution.

-

Add PyBOP (1.2 eq.) portion-wise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[4][5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Characterization Workflow

Caption: Workflow for the structural characterization of this compound.

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary technique for characterizing this compound. The analysis confirms the correct molecular weight and provides structural information through fragmentation patterns.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire full scan mass spectra in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum. Key fragments arise from the cleavage of the sphingoid backbone.[6]

Quantitative Data: Mass Spectrometry

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Ion Type | Expected m/z | Key Fragment Ions (m/z) |

| This compound | C₂₄H₄₀D₇NO₃ | 404.68 | [M+H]⁺ | 405.69 | 264.3 (sphingosine backbone), 246.3 (loss of H₂O from backbone) |

Note: The key fragment ions listed correspond to the non-deuterated sphingosine backbone. The fragmentation of the deuterated acyl chain is not typically used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structural integrity of the sphingosine backbone of the molecule. The deuteration of the C6 acyl chain means that proton signals from this part of the molecule will be absent.

Protocol: ¹H NMR Analysis

-

Dissolve a sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (phasing, baseline correction, and referencing) and integrate the signals.

-

Assign the chemical shifts to the corresponding protons of the sphingosine backbone.

Quantitative Data: ¹H NMR Spectroscopy

The following table lists typical chemical shift ranges for the key protons of the sphingosine backbone in a ceramide molecule.[7]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-5 (Olefinic) | 5.30 - 5.80 | m |

| H-3 (CH-OH) | ~4.30 | m |

| H-2 (CH-NH) | ~3.90 - 4.20 | m |

| H-1, H-1' (CH₂-OH) | ~3.60 - 3.90 | m |

| Amide NH | ~6.20 - 6.80 | d |

| Terminal CH₃ | ~0.88 | t |

Biological Role and Signaling Pathways

While this compound is primarily used as a research tool for quantification, it is employed to study the pathways of its non-deuterated analog, C6 ceramide. Ceramides are central hubs in sphingolipid metabolism and signaling. They are generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases (SMases), and the salvage pathway.[8] These pathways are activated by various cellular stressors, such as TNF-α, Fas ligand, and chemotherapy, leading to the activation of downstream effectors that mediate cellular responses.

Caption: A simplified ceramide signaling pathway leading to apoptosis.

Conclusion

This compound is an essential tool for lipidomics research. Its synthesis via robust amide coupling chemistry and straightforward characterization by mass spectrometry and NMR make it accessible for laboratory production. As a stable isotope-labeled internal standard, it enables accurate and precise quantification of C6 ceramide, facilitating detailed investigations into the complex roles of short-chain ceramides in health and disease. This guide provides the foundational knowledge for its synthesis, characterization, and application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. C6 Ceramide-d7 (d18:1-d7/6:0) price,buy C6 Ceramide-d7 (d18:1-d7/6:0) - chemicalbook [m.chemicalbook.com]

A Technical Guide to the Isotopic Purity and Stability of Ceramide C6-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of Ceramide C6-d7 (d18:1-d7/6:0), a deuterated analog of the bioactive lipid, C6 ceramide. This compound is a critical tool in lipidomic research, serving as an internal standard for the accurate quantification of short-chain ceramides in complex biological matrices. Its stability and well-defined isotopic enrichment are paramount for reliable experimental outcomes.

Isotopic Purity

The isotopic purity of this compound is a crucial parameter, ensuring accurate and reproducible results in mass spectrometry-based applications. The high level of deuterium enrichment minimizes isotopic interference from naturally occurring isotopes, thereby enhancing the sensitivity and specificity of detection.

Table 1: Isotopic Purity of this compound

| Parameter | Specification | Source |

| Deuterated Forms | ≥99% (d1-d7) | [1][2] |

| Chemical Purity | >98% |

Stability Profile

This compound exhibits robust stability under appropriate storage and handling conditions, a prerequisite for its use as a reliable internal standard.

Table 2: Stability of this compound

| Condition | Recommended Storage | Stability | Incompatible Materials | Source |

| Long-Term | -20°C | ≥ 2 years | N/A | [1] |

| Short-Term | -20°C | Stable for up to 12 months (under desiccating conditions for non-deuterated C6 ceramide) | N/A | |

| General | Stable under recommended storage conditions | Stable | Strong acids/alkalis, strong oxidizing/reducing agents | [3] |

| Shipping | Ambient (can ship with ice) | Stable | N/A |

Experimental Protocols

The determination of isotopic purity and the assessment of stability for this compound are primarily conducted using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on established methods for ceramide analysis.[4][5][6][7]

Protocol 1: Isotopic Purity and Concentration Determination by LC-MS/MS

Objective: To verify the isotopic enrichment and determine the precise concentration of a this compound solution.

Materials:

-

This compound

-

Non-deuterated Ceramide C6 (for calibration curve)

-

LC-MS grade solvents (e.g., methanol, isopropanol, chloroform, formic acid, water)

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or QTRAP)

-

Analytical column (e.g., C18 or C8 reverse-phase)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of non-deuterated Ceramide C6 of known concentration in an appropriate solvent (e.g., chloroform/methanol mixture).

-

Prepare a stock solution of the this compound to be tested.

-

Create a series of calibration standards by serially diluting the non-deuterated Ceramide C6 stock solution.

-

Spike a known amount of the this compound solution into each calibration standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards into the LC-MS/MS system.

-

Chromatographic Separation: Use a reverse-phase column (e.g., C8 or C18) with a gradient elution. A typical mobile phase could consist of a water/formic acid mixture (Solvent A) and an organic solvent mixture like acetonitrile/isopropanol with formic acid (Solvent B).[6]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both non-deuterated Ceramide C6 and this compound.

-

Example transitions would need to be determined based on the instrument and specific adducts formed.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the non-deuterated Ceramide C6 to the this compound internal standard against the concentration of the non-deuterated standard.

-

Analyze the mass spectrum of the this compound to confirm the distribution of deuterated species (d1-d7) and calculate the percentage of isotopic enrichment.

-

Determine the concentration of the this compound solution using the calibration curve.

-

Protocol 2: Stability Assessment of this compound under Stress Conditions

Objective: To evaluate the stability of this compound under various temperature and pH conditions.

Materials:

-

This compound solution of known concentration

-

Buffers of varying pH (e.g., pH 3, 7, 9)

-

LC-MS grade solvents

-

Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)

-

LC-MS/MS system as described in Protocol 1

Procedure:

-

Sample Preparation:

-

Aliquots of the this compound solution are mixed with the different pH buffers.

-

Control samples are stored at -20°C.

-

Test samples are incubated at the specified temperatures.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72 hours), an aliquot is taken from each test condition.

-

The reaction is quenched, and the sample is prepared for LC-MS/MS analysis (e.g., by protein precipitation or liquid-liquid extraction if in a biological matrix).

-

-

LC-MS/MS Quantification:

-

Analyze the samples using the LC-MS/MS method detailed in Protocol 1. A stable, non-deuterated internal standard of a different ceramide species can be used for quantification if the stability of C6-d7 itself is being tested.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

-

Visualizations

Ceramide De Novo Synthesis and Signaling Pathway

Ceramides, including C6 ceramide, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways, most notably the induction of apoptosis.

Caption: De novo synthesis of ceramide and a simplified signaling pathway for C6 ceramide-induced apoptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: A generalized experimental workflow for conducting a stability study of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. C6 CERAMIDE-D7 (D18:1-D7/6:0) | 2692624-22-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Biophysical Role of C6-d7 Ceramide in Lipid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central molecule in sphingolipid metabolism, plays a critical role in regulating cellular processes ranging from signaling and proliferation to apoptosis. The biophysical alterations induced by ceramide in cellular membranes are fundamental to these functions. Short-chain ceramides, such as N-hexanoyl-D-sphingosine (C6 ceramide), are widely used as cell-permeable analogs to study these effects. The deuterated variant, C6-d7 ceramide (N-hexanoyl-d7-D-sphingosine), serves as a powerful tool, particularly in techniques like solid-state deuterium Nuclear Magnetic Resonance (²H-NMR), to probe the dynamics and structure of lipid membranes with high precision. This guide provides an in-depth analysis of the role of C6 ceramide in membrane biophysics, detailing its impact on membrane order, domain formation, and its connection to cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key biophysical techniques, and visual representations of relevant pathways and workflows.

Introduction to Ceramide and the Utility of C6-d7

Ceramides are composed of a sphingosine base linked to a fatty acid via an amide bond. The length and saturation of this fatty acid chain significantly influence the biophysical properties of the ceramide molecule and its subsequent effects on the lipid membrane.[1][2] C6 ceramide, with its short, saturated 6-carbon acyl chain, is particularly noteworthy. Unlike its long-chain counterparts that tend to stabilize ordered domains, C6 ceramide often acts as a destabilizer of ordered lipid phases, a property linked to its potent pro-apoptotic effects.[2]

The deuteration of the C6 acyl chain (C6-d7) does not significantly alter its chemical or biophysical properties but makes it "visible" in ²H-NMR spectroscopy. This technique allows for the direct measurement of the orientation and dynamics of the C-D bonds within the lipid bilayer, providing quantitative insights into lipid packing, acyl chain order, and phase behavior.[3][4]

Biophysical Effects of C6 Ceramide on Lipid Membranes

The introduction of C6 ceramide into a lipid bilayer induces significant changes in its biophysical properties. These alterations are the primary mechanism through which it influences cellular functions.

Destabilization of Ordered Domains

Contrary to long-chain ceramides (e.g., C16, C18) which promote the formation of highly ordered gel-phase domains, short-chain C6 ceramide has been shown to destabilize ordered lipid domains (also known as lipid rafts).[2] Small-angle neutron scattering (SANS) studies have demonstrated that in model membranes composed of DPPC/DOPC/cholesterol, the inclusion of C6 ceramide lowers the melting temperature of ordered domains, indicating a fluidizing or disordering effect.[2] This destabilization is attributed to the poor packing of the short C6 acyl chain within the ordered environment created by longer-chain lipids, leading to perturbations at the domain interface.

Impact on Membrane Fluidity and Order

While C6 ceramide disrupts existing ordered domains, its effect on the overall membrane is complex. In fluid-phase membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), ceramides generally increase the order of phospholipid acyl chains.[4] However, the short chain of C6 ceramide limits its ability to induce the formation of a separate, stable gel phase compared to its longer-chain counterparts.[5] This suggests that C6 ceramide integrates into the fluid bilayer, where it can modulate local packing and fluidity, which in turn can affect the function of membrane proteins and signaling platforms.

Induction of Membrane Curvature and Permeability

Ceramides, with their small polar headgroup and conical molecular shape, can induce negative curvature in lipid membranes. This property is crucial for processes like vesicle budding and endocytosis.[6] The accumulation of ceramide can lead to the formation of ceramide-rich channels or pores, increasing membrane permeability. This effect is particularly relevant in the mitochondrial outer membrane, where ceramide-induced permeability can lead to the release of pro-apoptotic factors like cytochrome c.[7]

Quantitative Data on Ceramide-Induced Biophysical Changes

The following tables summarize quantitative data from studies on the effects of various ceramides on lipid membrane properties. While specific data for C6-d7 ceramide is limited in the literature, the values for other ceramides, often studied using deuterated phospholipids, illustrate the types of measurements where C6-d7 ceramide would be an invaluable probe.

Table 1: Effect of Ceramide on Lipid Bilayer Thickness (Data derived from X-ray diffraction studies on various ceramide/phospholipid mixtures)

| Lipid System | Ceramide Type & Concentration | Phase | Bilayer Thickness (d-spacing, Å) | Reference |

| DMPC | 20 mol% C18-Ceramide (Stearoyl) | Two-phase (gel) | 64.3 & 38.5 | [8] |

| POPC/SM/Chol | 0-20 mol% C16-Ceramide (Palmitoyl) | Lα (fluid) | Increases from ~62.5 to ~64.0 | [9] |

| POPC/SM/Chol | 0-20 mol% C16-Ceramide (Palmitoyl) | Lβ (gel) | ~66.0 (largely constant) | [9] |

| Diphytanoyl-PC | 2.1 mol% Alamethicin (peptide) | Fluid | Decrease of ~1.5 Å | [10] |

Note: Bilayer thickness is a key parameter affected by ceramide. C6 ceramide's effect would be measurable using techniques like SANS or X-ray diffraction.

Table 2: Effect of Ceramide on Membrane Order and Domain Properties (Data derived from Atomic Force Microscopy (AFM) and Fluorescence Spectroscopy)

| Lipid System | Ceramide Type & Concentration | Parameter | Value | Technique | Reference |

| POPC/Ceramide (5:1) | Brain Ceramide | Domain Height Difference | ~12 Å | AFM | [5] |

| POPC/Ceramide/Chol (15 mol%) | Brain Ceramide | Domain Height Difference | ~7 Å | AFM | [5] |

| DOPC GUVs | N/A | Laurdan GP | -0.45 ± 0.02 | Fluorescence | [11] |

| DPPC:Chol (7:3) GUVs | N/A | Laurdan GP | +0.29 ± 0.03 | Fluorescence | [11] |

Note: Laurdan General Polarization (GP) is a measure of membrane lipid order. C6 ceramide is known to modulate this property.

Key Experimental Methodologies

Detailed protocols are essential for reproducible biophysical studies. The following sections outline methodologies for key experiments used to investigate the effects of C6-d7 ceramide.

Vesicle Preparation for Biophysical Studies

The preparation of model membranes, such as Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs), is the first step for most in vitro biophysical assays.

Protocol: Preparation of LUVs by Extrusion

-

Lipid Film Preparation:

-

Co-dissolve the desired lipids (e.g., POPC and C6-d7 ceramide) in a chloroform/methanol mixture (e.g., 2:1 v/v) to ensure a homogenous mixture.

-

Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., PBS or HEPES buffer) by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. This process forms multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Pass the suspension through the membrane multiple times (e.g., 11-21 passes). This process results in a solution of more uniformly sized LUVs.

-

Deuterium (²H) NMR Spectroscopy

²H-NMR is a powerful technique to study the order and dynamics of lipid acyl chains. Using C6-d7 ceramide allows for direct observation of the ceramide molecule within the bilayer.

Protocol: Solid-State ²H-NMR of C6-d7 Ceramide in a Lipid Bilayer

-

Sample Preparation:

-

NMR Acquisition:

-

Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.

-

Spectra are typically acquired over a range of temperatures, especially around the phase transition temperature of the main phospholipid component.

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet powder pattern.

-

The carbon-deuterium bond order parameter (S_CD) is calculated from the quadrupolar splitting. S_CD is a direct measure of the motional anisotropy of the deuterated acyl chain segment and reflects the local membrane order. A larger splitting indicates a more ordered, less dynamic environment.[13]

-

Fluorescence Microscopy with Laurdan GP

Laurdan is a fluorescent dye sensitive to the polarity of its environment. It is widely used to visualize lipid domains and quantify membrane order by calculating the Generalized Polarization (GP) value.[11][14]

Protocol: Laurdan GP Imaging of GUVs

-

GUV Preparation: Prepare GUVs using a method like electroformation. The lipid mixture should include the lipids of interest (e.g., POPC, cholesterol, C6 ceramide).

-

Labeling: Add Laurdan dye to the GUV suspension (e.g., at a final probe-to-lipid ratio of 1:300) and incubate to allow the probe to incorporate into the membranes.[15]

-

Imaging:

-

Image the GUVs using a two-photon or confocal microscope equipped with two emission channels.[14][15]

-

Acquire images simultaneously in the blue part of the spectrum (e.g., 440 nm, characteristic of ordered/gel phases) and the green part (e.g., 490 nm, characteristic of disordered/liquid-crystalline phases).

-

-

GP Calculation:

-

For each pixel in the image, calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

-

Generate a pseudo-colored GP image where different colors represent different GP values, providing a map of membrane order. GP values range from +1 (highly ordered) to -1 (highly disordered).[14]

-

Atomic Force Microscopy (AFM)

AFM provides topographical images of membrane surfaces with nanometer resolution, allowing for the direct visualization of lipid domains and the measurement of their height differences relative to the surrounding bilayer.[16][17]

Protocol: AFM Imaging of Ceramide-Induced Domains in a Supported Lipid Bilayer (SLB)

-

SLB Formation:

-

Prepare LUVs of the desired lipid composition (e.g., DOPC:SM:Chol with C6 ceramide).

-

Cleave a fresh mica surface and immediately add a solution containing CaCl₂ followed by the vesicle solution.[16][18]

-

Allow the vesicles to adsorb, rupture, and fuse on the mica surface for approximately 1 hour to form a continuous SLB.

-

Gently rinse with buffer to remove unfused vesicles.

-

-

AFM Imaging:

-

Image the SLB in buffer using AFM in tapping mode to minimize damage to the soft bilayer.[19]

-

Acquire height and phase images. Height images reveal differences in the thickness of lipid domains, while phase images can provide information on their mechanical properties.

-

-

Data Analysis:

-

Measure the height difference between the ceramide-rich domains and the surrounding fluid bilayer. This difference reflects the differential packing of lipids in the two phases.[5]

-

Signaling Pathways and Visualizations

The biophysical effects of C6 ceramide are directly linked to its role as a signaling molecule, particularly in the induction of apoptosis.

C6 Ceramide-Induced Apoptosis

Exogenously added C6 ceramide can initiate apoptosis through multiple pathways. A key mechanism involves the activation of the extrinsic apoptotic pathway, often mediated by c-Jun N-terminal kinase (JNK) and Caspase-8, independent of death receptor ligation.[1]

References

- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide and cholesterol interactions in phospholipid membranes: A 2H NMR study [summit.sfu.ca]

- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 5. Absence of Fluid-Ordered/Fluid-Disordered Phase Coexistence in Ceramide/POPC Mixtures Containing Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Sorting by Ceramide and the Consequences for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Lamellar Phases Composed of Phospholipid, Cholesterol, and Ceramide, as Studied by 2H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid domains in supported lipid bilayer for atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Intersection: A Technical Guide to Ceramide C6-d7 Interaction with Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate relationship between the deuterated short-chain ceramide, C6-d7, and lipid rafts. These specialized membrane microdomains, enriched in cholesterol and sphingolipids, serve as critical platforms for cellular signaling. The introduction of exogenous ceramides, such as C6-d7, can significantly modulate the structure and function of these rafts, influencing a myriad of cellular processes from signal transduction to apoptosis. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with the interaction of Ceramide C6-d7 with lipid rafts, offering valuable insights for researchers in cell biology and drug development.

Quantitative Insights: The Impact of Ceramide on Lipid Raft Properties

The introduction of ceramides into cellular membranes can induce significant biophysical changes within lipid rafts. While specific quantitative data for this compound is often embedded within broader lipidomic studies, the following tables summarize the well-documented effects of short-chain ceramides (like C6) on lipid raft characteristics, which are expected to be comparable for the deuterated analog.

| Parameter Affected | Observed Effect of Short-Chain Ceramide (C6) | Method of Measurement | Reference |

| Lipid Order | Destabilization of ordered domains (rafts) | Small-Angle Neutron Scattering (SANS) | [1] |

| Domain Coalescence | Induces clustering of small raft domains into larger platforms | Atomic Force Microscopy (AFM), Fluorescence Microscopy | [2][3] |

| Lipid Packing | Increases membrane rigidity in fluid phospholipid bilayers | Fluorescence Spectroscopy (e.g., using t-PnA probe) | [3] |

| Cholesterol Displacement | Can displace cholesterol from sphingomyelin-rich domains | Not explicitly quantified for C6-d7, but a known effect of ceramides | [4] |

Table 1: Biophysical Effects of Short-Chain Ceramides on Lipid Rafts

| Lipid Species | Change upon C6 Ceramide Treatment | Analytical Technique | Reference |

| Endogenous Ceramides | Increase in longer-chain ceramides | Mass Spectrometry (LC-MS/MS) | [5] |

| Sphingomyelin | Potential for localized hydrolysis by sphingomyelinase | Mass Spectrometry, Fluorescence Assays | [6] |

| Hexosyl-ceramides | Increase | Mass Spectrometry | [7] |

Table 2: Alterations in Lipid Raft Composition Induced by C6 Ceramide

Experimental Protocols: Methodologies for Studying Ceramide-Raft Interactions

A robust understanding of the interplay between this compound and lipid rafts necessitates the application of sophisticated biophysical and analytical techniques. This section outlines detailed protocols for key experiments.

Quantitative Lipidomics of Lipid Rafts using LC-MS/MS

This protocol enables the precise quantification of this compound and other lipid species within isolated lipid rafts.

Objective: To determine the lipid composition of lipid rafts following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound (N-hexanoyl-d7-D-erythro-sphingosine)

-

Detergent-free or detergent-based lipid raft isolation kit

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal lipid standards

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for a specified time. Include vehicle-treated cells as a control.

-

Lipid Raft Isolation: Isolate lipid rafts from treated and control cells using either a detergent-free method (e.g., sucrose density gradient centrifugation) or a detergent-based method (e.g., using Triton X-100). The choice of method can influence the protein and lipid composition of the isolated rafts.[4]

-

Lipid Extraction: Extract lipids from the isolated raft fractions using a modified Bligh-Dyer method. Add a known amount of internal lipid standards to each sample for normalization.

-

LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution LC-MS/MS system.[8][9][10]

-

Chromatographic Separation: Use a suitable C18 reverse-phase column to separate the different lipid species.

-

Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for the detection of this compound and other sphingolipids. Use multiple reaction monitoring (MRM) for targeted quantification.

-

-

Data Analysis: Quantify the abundance of this compound and other lipid species by comparing their peak areas to those of the internal standards.

Visualization of Ceramide-Induced Raft Reorganization by Fluorescence Microscopy

This protocol allows for the direct observation of changes in lipid raft organization upon the introduction of this compound.

Objective: To visualize the effect of this compound on the clustering and dynamics of lipid rafts in live or fixed cells.

Materials:

-

Fluorescently labeled lipid raft marker (e.g., cholera toxin subunit B-FITC for GM1, or a fluorescently tagged raft-associated protein)

-

This compound

-

Confocal or Total Internal Reflection Fluorescence (TIRF) microscope

-

Image analysis software

Procedure:

-

Cell Preparation and Labeling: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Label the lipid rafts with a fluorescent marker.

-

Ceramide Treatment: Treat the labeled cells with this compound.

-

Live-Cell Imaging (Optional): For dynamic studies, perform live-cell imaging using a confocal or TIRF microscope.[11] TIRF microscopy is particularly useful for visualizing events at the plasma membrane where lipid rafts are located.[3]

-

Fixation and Imaging: For endpoint analysis, fix the cells at different time points after treatment.

-

Image Acquisition: Acquire images of the fluorescently labeled lipid rafts in both control and treated cells.

-

Image Analysis: Analyze the acquired images to quantify changes in the size, number, and distribution of lipid raft clusters. Techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the proximity and interaction of molecules within the rafts.[6]

Signaling Pathways and Experimental Workflows

The interaction of this compound with lipid rafts can trigger a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion

The study of this compound's interaction with lipid rafts offers a window into the dynamic regulation of cellular membranes and their associated signaling networks. The methodologies and pathways outlined in this guide provide a framework for researchers to investigate the nuanced effects of this and other bioactive lipids. A deeper understanding of how ceramides modulate lipid raft properties is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders. The use of deuterated analogs like C6-d7, in conjunction with advanced analytical techniques, will continue to be instrumental in dissecting these complex biological processes.

References

- 1. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide promotes restructuring of model raft membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 3. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]

- 6. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of C6 Ceramide in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that have emerged as critical bioactive molecules involved in a myriad of cellular processes. Among them, the short-chain, cell-permeable analog, N-hexanoyl-D-erythro-sphingosine (C6 ceramide), has been extensively utilized as a powerful tool in cellular models to elucidate the intricate signaling pathways governing cell fate. Its ability to mimic the effects of endogenous ceramides has made it an invaluable agent in cancer biology and beyond. This technical guide provides an in-depth exploration of the mechanism of action of C6 ceramide, focusing on its roles in apoptosis, autophagy, and cell cycle arrest. It is important to note that the deuterated form, C6-D7 ceramide, is primarily employed as an internal standard for the precise quantification of short-chain ceramides in mass spectrometry-based analyses, rather than as a direct modulator of cellular activity.

Core Mechanisms of Action of C6 Ceramide

C6 ceramide exerts its profound effects on cellular homeostasis through the modulation of multiple, interconnected signaling pathways. The primary outcomes of C6 ceramide treatment in many cellular models, particularly in cancer cells, are the induction of programmed cell death (apoptosis), the initiation of a cellular recycling process (autophagy), and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

C6 ceramide is a potent inducer of apoptosis in a wide range of cancer cell lines. Its pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Events:

-

Activation of Stress-Activated Protein Kinases (SAPKs): C6 ceramide is known to activate c-Jun N-terminal Kinase (JNK), a key player in stress-induced apoptosis.

-

Caspase Cascade Activation: Treatment with C6 ceramide leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Mitochondrial Dysfunction: C6 ceramide can induce the translocation of pro-apoptotic Bcl-2 family members, like Bax, to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.

-

Generation of Reactive Oxygen Species (ROS): C6 ceramide treatment has been shown to increase the production of ROS, which can further amplify apoptotic signaling.

Modulation of Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. C6 ceramide can induce autophagy, which, depending on the cellular context, can either promote cell survival or contribute to cell death.

Key Signaling Events:

-

Inhibition of mTORC1 Signaling: C6 ceramide can suppress the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central negative regulator of autophagy.

-

Induction of LC3 Lipidation: A hallmark of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). C6 ceramide treatment leads to an accumulation of LC3-II and the formation of LC3-positive puncta, indicative of autophagosome formation.

-

Interaction with Beclin-1: Ceramide can promote the dissociation of the Beclin-1/Bcl-2 complex, freeing Beclin-1 to participate in the initiation of autophagy.

Induction of Cell Cycle Arrest

C6 ceramide can halt the progression of the cell cycle, primarily at the G0/G1 phase, thereby inhibiting cell proliferation.

Key Signaling Events:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): C6 ceramide treatment has been associated with an increased expression of CKIs such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for cell cycle progression.

-

Downregulation of Cyclins: The expression of key cyclins, such as cyclin D and cyclin E, which are crucial for the G1/S transition, can be reduced following C6 ceramide treatment.

-

Modulation of the p53 Pathway: C6 ceramide can increase the expression of the tumor suppressor protein p53, which in turn can transcriptionally activate p21.

Quantitative Data on C6 Ceramide's Effects

The following tables summarize quantitative data from various studies on the effects of C6 ceramide in different cellular models.

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |

| MDA-MB-231 | Cell Viability | 5-10 | Not Specified | IC50 value |

| MCF-7 | Cell Viability | 5-10 | Not Specified | IC50 value |

| SK-BR-3 | Cell Viability | 5-10 | Not Specified | IC50 value |

| MyLa (CTCL) | Cell Viability | 25 | 6 | 26.7% reduction in cell viability |

| MyLa (CTCL) | Cell Viability | 100 | 6 | 51.1% reduction in cell viability |

| HuT78 (CTCL) | Cell Viability | 25 | 6 | 21.4% reduction in cell viability |

| HuT78 (CTCL) | Cell Viability | 100 | 6 | 52.4% reduction in cell viability |

| K562 | Apoptosis (Sub-G1) | 25 | 24, 48, 72 | Significant increase in apoptotic cells over time |

| OPM2 (Multiple Myeloma) | Apoptosis (Hoechst) | 20 | Not Specified | 20.5% apoptotic cells (compared to 3.7% in control) |

| MCF-7 | Cell Viability | 50 | 24 | Significant cell death observed |

Table 1: Effects of C6 Ceramide on Cell Viability and Apoptosis.

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |

| HepG2 | Autophagy Induction | 12 | 6 | Increased red fluorescent puncta (mCherry-GFP-LC3 reporter), indicating autolysosome formation |

| MCF-7 | Autophagy Induction | 50 | 24 | Accumulation of monodansylcadaverine, indicating autophagic vacuole formation |

Table 2: Effects of C6 Ceramide on Autophagy.

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |

| MCF-7 | Cell Cycle Analysis | Not Specified | Not Specified | G1-phase arrest, associated with decreased cyclin D and E, and increased p53 and p21 expression |

Table 3: Effects of C6 Ceramide on the Cell Cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of C6 ceramide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of C6 ceramide on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of C6 ceramide (e.g., 1, 5, 10, 25, 50, and 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following C6 ceramide treatment.

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of C6 ceramide for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Lysis: Treat cells with C6 ceramide, harvest, and lyse them in a cold lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Assay Reaction: In a 96-well plate, add 10-50 µg of protein from each lysate to wells containing a reaction buffer and the fluorogenic caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence/Absorbance Measurement: Measure the fluorescence at an excitation of 380 nm and an emission of 460 nm (for AMC substrate) or the absorbance at 405 nm (for pNA substrate).

Autophagy Assay (LC3 Puncta Formation)

Objective: To visualize and quantify the formation of autophagosomes.

Methodology:

-

Cell Transfection (if necessary): For optimal visualization, cells can be transfected with a GFP-LC3 or mCherry-GFP-LC3 plasmid.

-

Cell Treatment: Treat the cells with C6 ceramide for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (optional but recommended for antibody staining): Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

Staining (if not using fluorescent protein): If using an anti-LC3 antibody, block the cells and then incubate with the primary antibody, followed by a fluorescently labeled secondary antibody.

-

Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct fluorescent puncta.

-

Quantification: Count the number of puncta per cell in multiple fields of view to quantify the level of autophagy.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. The cells can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that only DNA is stained.

-

PI Staining: Add a solution of Propidium Iodide (e.g., 50 µg/mL) to the cells.

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by C6 ceramide.

The Biological Significance of Deuterated Ceramide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The inherent complexity of the sphingolipidome and the transient nature of ceramide signaling present significant challenges to researchers. Deuterated ceramide analogs, in which one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in sphingolipid research. This technical guide provides a comprehensive overview of the biological significance of deuterated ceramide analogs, with a focus on their applications as metabolic tracers and internal standards for mass spectrometry. We will delve into the experimental protocols for their synthesis and use, present quantitative data on their biological activities, and visualize the intricate signaling pathways they help to elucidate.

Introduction to Ceramides and the Rationale for Deuteration

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base N-acylated with a fatty acid. The length and saturation of the fatty acid chain, as well as modifications to the sphingoid base, give rise to a vast array of ceramide species, each with potentially distinct biological functions. Ceramides are key regulators of cellular fate, often referred to as "tumor suppressor lipids" for their ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2]

The study of ceramide biology is complicated by the dynamic interplay of numerous enzymes that control their synthesis and degradation.[3] Furthermore, ceramides often act within localized membrane microdomains, making their detection and quantification challenging. Deuteration, the substitution of hydrogen with its stable isotope deuterium, offers a powerful solution to these challenges. The increased mass of deuterium allows for the differentiation of deuterated analogs from their endogenous counterparts by mass spectrometry, without significantly altering their chemical properties. This key feature enables their use as tracers to follow metabolic pathways and as internal standards for accurate quantification.

Applications of Deuterated Ceramide Analogs

Metabolic Tracers for Elucidating Sphingolipid Pathways

Deuterated ceramide analogs serve as powerful metabolic tracers to investigate the complex pathways of sphingolipid metabolism. By introducing a deuterated precursor, researchers can track its conversion into various downstream sphingolipids, providing insights into the activity of specific enzymes and the flux through different metabolic routes. For instance, deuterated sphingosine can be used to monitor the activity of ceramide synthases (CerS), the enzymes responsible for N-acylation of the sphingoid base.[4]

Internal Standards for Accurate Quantification by Mass Spectrometry

One of the most critical applications of deuterated ceramide analogs is their use as internal standards in quantitative mass spectrometry-based lipidomics.[5][6] The co-extraction and analysis of a known amount of a deuterated ceramide standard with biological samples allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of endogenous ceramide levels.[7][8] This is particularly important in clinical research, where subtle changes in ceramide profiles can be indicative of disease states.[5][9]

Table 1: Commercially Available Deuterated Ceramide Standards for Mass Spectrometry

| Deuterated Ceramide Analog | Acyl Chain | Sphingoid Base | Manufacturer Part Number |

| C16 Ceramide-d7 | 16:0 | d18:1-d7 | Avanti 860676 |

| C18 Ceramide-d7 | 18:0 | d18:1-d7 | Avanti 330713X |

| C24 Ceramide-d7 | 24:0 | d18:1-d7 | Avanti 330713X |

| C24:1 Ceramide-d7 | 24:1 (15Z) | d18:1-d7 | Avanti 330713X |

Source: Avanti Polar Lipids, Sigma-Aldrich.[10]

Probes for Biophysical Studies

The substitution of hydrogen with deuterium also makes these analogs valuable probes in biophysical studies. For example, specifically deuterated ceramides have been used in neutron diffraction experiments to determine the precise location and orientation of ceramides within lipid bilayers, providing crucial information about membrane structure and organization.[11][12]

Ceramide Signaling Pathways

Ceramides exert their biological effects by modulating the activity of a variety of downstream effector proteins, including protein kinases and phosphatases, and by influencing the biophysical properties of cellular membranes.

Ceramide-Induced Apoptosis

A hallmark of ceramide signaling is the induction of apoptosis. Ceramides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Ceramide Metabolism

The cellular levels of ceramides are tightly regulated by a complex network of enzymes that catalyze their synthesis, degradation, and conversion to other sphingolipids.

Caption: Overview of Ceramide Metabolism Pathways.

Experimental Protocols

Synthesis of Deuterated N-Acyl-Sphingosine

This protocol describes a general method for the synthesis of deuterated N-acyl-sphingosine (ceramide) analogs.

Materials:

-

Sphingosine

-

Deuterated fatty acid (e.g., palmitic acid-d31)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve the deuterated fatty acid (1.1 equivalents) in anhydrous DCM.

-

Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add a solution of sphingosine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the deuterated ceramide analog.

-

Confirm the structure and isotopic enrichment by mass spectrometry and NMR.

Adapted from Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765.[13]

Quantification of Ceramides by LC-MS/MS using Deuterated Internal Standards

This protocol outlines a typical workflow for the quantitative analysis of ceramides in biological samples.

References

- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biophysics of ceramide signaling: interaction with proteins and phase transition of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of specifically deuterated ceramide [AP]-C18 and its biophysical characterization using neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceramide C6-d7 as a Probe for Ceramide Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated short-chain ceramide, Ceramide C6-d7 (d18:1-d7/6:0), as a powerful probe for investigating ceramide metabolism and its intricate signaling pathways. By leveraging the stable isotope label, researchers can accurately trace the metabolic fate of C6 ceramide, distinguishing it from endogenous ceramide pools. This allows for precise quantification of metabolic flux and a deeper understanding of the enzymes involved in ceramide synthesis, degradation, and conversion to other complex sphingolipids.

Ceramides are central bioactive lipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1][2] The ability to track their metabolic pathways is crucial for elucidating their roles in both normal physiology and disease states such as cancer, neurodegenerative disorders, and metabolic diseases.[3][4][5] this compound serves as an invaluable internal standard for the quantification of short-chain ceramides by mass spectrometry, enabling robust and reproducible measurements.[6]

Core Metabolic Pathways of Ceramide

Ceramide sits at the heart of sphingolipid metabolism.[7] Its cellular concentration is tightly regulated through a balance of three primary synthesis pathways and a degradation pathway.[4]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to produce ceramide.[4]

-

Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide, often in response to cellular stress signals.[8][9]

-

Salvage Pathway: This pathway recycles sphingosine, a product of complex sphingolipid degradation, by re-acylating it with a fatty acyl-CoA via the action of ceramide synthases (CerS) to form ceramide. Exogenously supplied short-chain ceramides like C6-ceramide can be hydrolyzed to sphingosine, which then enters this pathway to be converted into endogenous long-chain ceramides.[10]

Once formed, ceramide can be further metabolized into more complex sphingolipids such as sphingomyelin, glucosylceramide, and ceramide-1-phosphate, or it can be broken down by ceramidases into sphingosine and a fatty acid.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]

- 4. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Ceramides are fuel gauges on the drive to cardiometabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of N-hexanoyl-d7-sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexanoyl-d7-sphingosine, a deuterated analog of the cell-permeable C6-ceramide, serves as a crucial tool in sphingolipid research, particularly in studies involving mass spectrometry-based lipidomics. Its isotopic labeling allows for its use as an internal standard, enabling precise quantification of endogenous ceramides. Understanding the structural characteristics of this molecule is paramount for its effective application. This technical guide provides a comprehensive overview of the structural analysis of N-hexanoyl-d7-sphingosine, detailing its physicochemical properties, mass spectrometric fragmentation, and the experimental protocols for its characterization. Furthermore, this guide illustrates its role in the broader context of ceramide-mediated signaling pathways.

Physicochemical Properties

N-hexanoyl-d7-sphingosine is a synthetic sphingolipid composed of a d7-labeled D-erythro-sphingosine backbone N-acylated with a hexanoyl (C6) fatty acid. The deuteration is typically on the terminal methyl and adjacent methylene groups of the sphingosine chain.

| Property | Value | Reference |

| Molecular Formula | C24H40D7NO3 | Calculated |

| Molecular Weight | 404.69 g/mol | Calculated |

| Non-deuterated Molecular Formula | C24H47NO3 | [1][2][3] |

| Non-deuterated Molecular Weight | 397.6 g/mol | [1][2][3] |

| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide-d7 | [1] |

| Synonyms | C6-d7-Ceramide, N-hexanoyl-D-erythro-sphingosine-d7 | |

| Physical Form | White waxy solid | [4] |

| Solubility | Soluble in ethanol and DMSO | [4] |

Mass Spectrometric Analysis

Mass spectrometry is a primary technique for the structural elucidation and quantification of N-hexanoyl-d7-sphingosine. Electrospray ionization (ESI) is commonly employed for the analysis of sphingolipids.

Expected Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the protonated molecule [M+H]+ and its characteristic fragments are crucial for its identification. The fragmentation pattern of the non-deuterated N-hexanoyl-sphingosine provides a reliable reference.

| Ion | Expected m/z (d7) | Non-deuterated m/z | Description | Reference |

| [M+H]+ | 405.7 | 398.3629 | Protonated parent molecule | [1] |

| [M+H-H2O]+ | 387.7 | 380.2 | Loss of a water molecule | [1] |

| [M+H-2H2O]+ | 369.7 | Not reported | Loss of two water molecules | |

| Sphingoid base fragment | 271.3 | 264.3 | Cleavage of the amide bond, retaining the sphingosine backbone | [1] |

Note: The expected m/z values for the deuterated species are calculated based on the non-deuterated fragments and the addition of 7 deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of N-hexanoyl-d7-sphingosine in a biological matrix, adaptable for various research applications.

1. Lipid Extraction:

-

A common method for lipid extraction is the Bligh and Dyer method.[5]

-

To a 50 µL sample (e.g., plasma, cell lysate), add an internal standard solution.[5]

-

Add a 2:1 (v/v) mixture of chloroform/methanol and vortex thoroughly.[5]

-

Sequentially add chloroform and water, with vortexing after each addition, to induce phase separation.[5]

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[5]

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

2. Liquid Chromatography (LC) Separation:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Chromatographic separation is typically achieved using a C18 reversed-phase column.[5]

-

A common mobile phase system consists of:

-

A gradient elution is employed to separate the lipids. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic species.[6]

3. Mass Spectrometry (MS) Detection:

-

The LC eluent is introduced into an electrospray ionization (ESI) source operating in positive ion mode.[6]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[6]

-

The precursor ion (e.g., m/z 405.7 for [M+H]+ of N-hexanoyl-d7-sphingosine) is selected in the first quadrupole (Q1).

-

The precursor ion is fragmented in the second quadrupole (q2, collision cell).

-

A specific product ion (e.g., m/z 271.3, the deuterated sphingoid base fragment) is monitored in the third quadrupole (Q3).

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and stereochemistry.

Expected Structural Insights from NMR

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals would include those from the vinyl protons of the sphingosine double bond, the methine protons of the hydroxyl- and amide-bearing carbons, and the protons of the hexanoyl chain.

-

¹³C NMR: Shows the number of different types of carbon atoms. The signals for the carbonyl carbon of the amide, the carbons of the double bond, and the carbons bearing hydroxyl groups are characteristic.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

-

Dissolve a sufficient amount of N-hexanoyl-d7-sphingosine in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Role in Signaling Pathways

N-hexanoyl-sphingosine (C6-ceramide) is a cell-permeable analog of endogenous ceramides and is widely used to study ceramide-mediated signaling pathways. Ceramides are central lipid second messengers involved in a variety of cellular processes, most notably apoptosis (programmed cell death).[7][8][9]

Ceramide-Mediated Apoptosis Pathway

External stimuli, such as stress signals or cytokine receptor activation (e.g., TNF-α receptor), can lead to the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane to generate ceramide.[10] Ceramide can then activate a cascade of downstream effectors, ultimately leading to apoptosis.

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Structural Analysis

The structural characterization of N-hexanoyl-d7-sphingosine involves a logical flow of experiments to confirm its identity and purity.

Caption: Experimental workflow for structural analysis.

Conclusion

The structural analysis of N-hexanoyl-d7-sphingosine relies on a combination of mass spectrometry and NMR spectroscopy. These techniques provide detailed information on its molecular weight, fragmentation pattern, and atomic connectivity, confirming its identity and purity. As a deuterated internal standard, it is an invaluable tool for the accurate quantification of ceramides in complex biological samples, thereby facilitating a deeper understanding of the role of sphingolipids in health and disease. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals working in the field of sphingolipidomics and drug development.

References

- 1. N-Hexanoylsphingosine | C24H47NO3 | CID 5702613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-己酰基-D-鞘氨醇 ≥98% (TLC), synthetic | Sigma-Aldrich [sigmaaldrich.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide Signaling Pathway [m.antpedia.com]

Methodological & Application

Application Note: Quantitative Analysis of Ceramide C6-d7 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] As central hubs in sphingolipid metabolism, fluctuations in ceramide levels have been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer.[1][2] Consequently, the accurate quantification of specific ceramide species is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the deuterated Ceramide C6-d7 in human plasma. The use of a stable isotope-labeled standard provides a high degree of precision and accuracy.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Standards: this compound (N-hexanoyl-d7-D-erythro-sphingosine), Ceramide C17 (N-heptadecanoyl-D-erythro-sphingosine) as internal standard (IS).

-

Solvents (LC-MS Grade): Methanol, Isopropanol (IPA), Acetonitrile (ACN), Chloroform, Water.

-

Reagents: Formic acid, Ammonium formate, Bovine Serum Albumin (BSA).

-

Biological Matrix: Human plasma (K2-EDTA).

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of this compound and the C17-Ceramide internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare a this compound working solution by diluting the stock solution in a 9:1 (v/v) IPA:Chloroform mixture.

-

Prepare an IS working solution (50 ng/mL) by diluting the C17-Ceramide stock solution in methanol.

-

-

Calibration Curve (CC): Prepare a series of calibration standards by spiking the this compound working solution into a surrogate matrix (e.g., 5% BSA or stripped plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples in plasma at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL).

3. Sample Preparation

The protocol utilizes a protein precipitation method for sample preparation.[4]

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (50 ng/mL C17-Ceramide) to all tubes except for the blank matrix samples. Vortex briefly.

-

Add 200 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 180 µL of the supernatant to a clean autosampler vial with a micro-insert for LC-MS/MS analysis.[4]

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

| Parameter | Condition |

| LC System | UFLC/UHPLC System |

| Column | Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate[5][6] |

| Mobile Phase B | Acetonitrile:Isopropanol (4:3, v/v) with 0.2% Formic Acid and 10 mM Ammonium Formate[6][7] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[5] |

| Column Temperature | 50°C[8] |

| LC Gradient | 0-0.5 min, 60% B; 0.5-3.0 min, 60-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 60% B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 407.4 → 264.3 C17-Ceramide (IS): m/z 552.5 → 264.3[7][9] |

| Collision Energy (CE) | Optimized for specific instrument, typically 35-45 eV[8] |

| Source Temperature | 140°C[5] |

| Desolvation Temperature | 600°C[5] |